
5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide, also known as compound 1, is a synthetic small molecule that has been studied for its potential use in various scientific applications.
Mechanism of Action
The exact mechanism of action of 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide 1 is not fully understood. However, it has been proposed that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been suggested that this compound 1 may modulate the activity of certain enzymes and receptors involved in neurological processes.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound 1 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide 1 in lab experiments is that it is a synthetic small molecule that can be easily synthesized in large quantities. Additionally, its potential use in various scientific applications makes it a versatile tool for researchers. However, one limitation of using this compound 1 is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide 1. One direction is to further investigate its potential use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential as a cancer therapeutic, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets for drug development.
Synthesis Methods
The synthesis of 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide 1 involves the reaction of 5-(furan-2-yl)isoxazole-3-carboxylic acid with 2-(2-methylthiazol-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to yield this compound 1.
Scientific Research Applications
Compound 1 has been studied for its potential use in various scientific applications, including as an anti-inflammatory agent, a cancer therapeutic, and a treatment for neurological disorders. In preclinical studies, 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide 1 has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound 1 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-11-19-15(10-25-11)12-5-2-3-6-13(12)20-18(22)14-9-17(24-21-14)16-7-4-8-23-16/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAUAAERGPAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2899995.png)
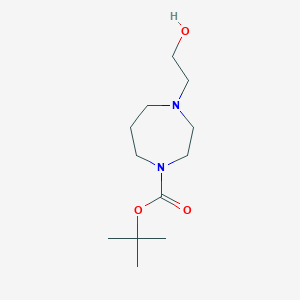

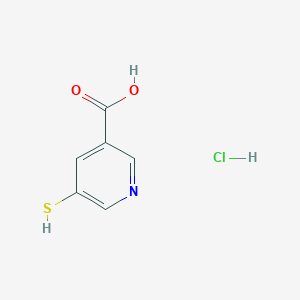
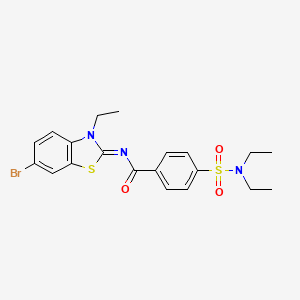
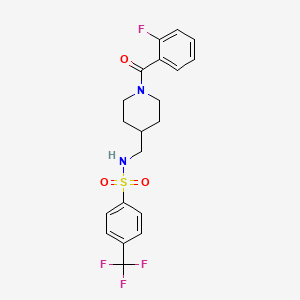

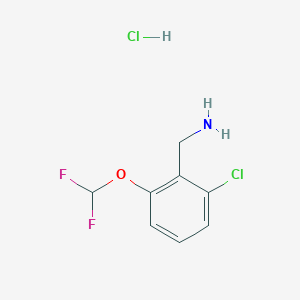
![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)
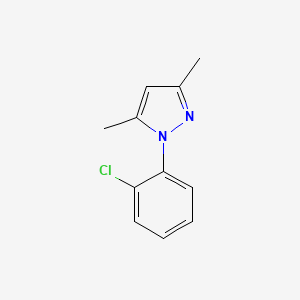

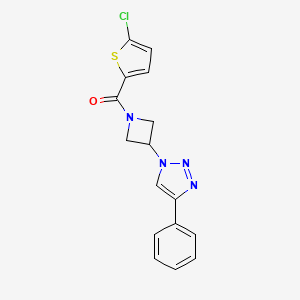
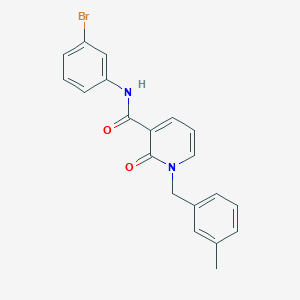
![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)
